molecular formula C10H13Cl2N B8616084 N-Butyl-3,4-dichloroaniline

N-Butyl-3,4-dichloroaniline

Cat. No.: B8616084
M. Wt: 218.12 g/mol
InChI Key: QPBGVICDOBKDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Halogenated Anilines Research

Halogenated anilines are a class of aromatic amines that contain one or more halogen atoms on the benzene (B151609) ring. researchgate.net This class of compounds is a subject of significant research due to their widespread use as intermediates in the synthesis of dyes, pharmaceuticals, and particularly pesticides. chemicalbook.comwikipedia.org The presence and position of halogen substituents on the aniline (B41778) ring influence the chemical's physicochemical properties, reactivity, and biological activity.

Research into halogenated anilines often investigates their environmental fate, biodegradation pathways, and the mechanisms of their biological effects. researchgate.netnih.gov The study of specific derivatives, such as N-alkylated versions like N-Butyl-3,4-dichloroaniline, is crucial for understanding how structural modifications affect these properties. N-alkylation can alter a compound's lipophilicity, steric profile, and metabolic fate compared to its primary amine counterpart. Investigations into N-alkylation of anilines are an active area of synthetic chemistry research, exploring various catalytic methods to create these derivatives. chemrxiv.orggoogle.comresearchgate.net

Role as a Metabolite and Industrial Intermediate Precursor

The primary industrial significance of the this compound structure stems from its parent compound, 3,4-dichloroaniline (B118046) (3,4-DCA). 3,4-DCA is a key industrial intermediate used in the manufacturing of several widely applied phenylurea herbicides. wikipedia.orgbesjournal.com The production of 3,4-DCA is typically achieved through the catalytic hydrogenation of 3,4-dichloronitrobenzene (B32671). wikipedia.orgchemicalbook.com

This compound is not a precursor to 3,4-DCA, but rather a derivative that can be synthesized from it via N-alkylation. Its most notable relevance is its potential role as a metabolite of the herbicide Neburon. Neburon's chemical structure is 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea, and its synthesis involves the reaction of 3,4-dichlorophenyl isocyanate with N-methylbutylamine. nih.gov The degradation of Neburon in the environment or through metabolic processes could potentially yield this compound, although 3,4-DCA is more commonly identified as the principal breakdown product of this family of herbicides. scispace.comepa.gov

Historical and Current Academic Research Trajectories

Historically, research related to compounds like this compound was closely tied to the industrial development of aniline-based products. Initial investigations would have focused on synthetic methodologies and the characterization of various derivatives for potential application as dyes or agrochemicals. chemicalbook.com

Current academic research on chloroanilines and their derivatives has shifted significantly towards environmental science and toxicology. The research trajectory for a compound like this compound is therefore projected to focus on several key areas:

Environmental Fate and Degradation: Studies would investigate its persistence in soil and water, and its susceptibility to microbial degradation compared to 3,4-DCA. Research on 3,4-DCA has shown it can be degraded by various microorganisms, often involving dioxygenase enzymes, and can form persistent metabolites like tetrachloroazobenzene. chemicalbook.comnih.govscispace.comresearchgate.net

Metabolism and Biotransformation: Elucidating the metabolic pathways of this compound in different organisms is a key research goal. Studies on the metabolism of propanil (B472794) and diuron (B1670789) show that the resulting 3,4-DCA can be further metabolized into various conjugates or hydroxylated forms. oup.comnih.gov Understanding the specific metabolites of the N-butylated form is essential for comprehensive risk assessment.

Biomarker of Exposure: this compound could serve as a highly specific biomarker for exposure to N-butyl-containing parent compounds, such as the herbicide Neburon. Its detection in environmental or biological samples would point more directly to the source pollutant than the more common metabolite, 3,4-DCA, which is produced from several different herbicides. besjournal.commdpi.com

Data Tables

Table 1: Physicochemical Properties of 3,4-Dichloroaniline

PropertyValueSource(s)
Chemical Formula C₆H₅Cl₂N chemicalbook.comchembk.comnih.gov
Molar Mass 162.02 g/mol chemicalbook.comchembk.com
Appearance Light tan to dark gray/brown crystalline solid chemicalbook.comchembk.comnih.gov
Melting Point 69-72 °C chemicalbook.comchembk.comnih.gov
Boiling Point 272 °C chemicalbook.comchembk.comnih.gov
Water Solubility 0.06 g/100 mL (600 mg/L) chemicalbook.comchembk.com
logP (Octanol-Water Partition Coefficient) 2.69 nih.gov

Table 2: Major Herbicides Synthesized from 3,4-Dichloroaniline

Common NameChemical Name (IUPAC)Source(s)
Diuron 3-(3,4-Dichlorophenyl)-1,1-dimethylurea wikipedia.orgepa.gov
Linuron 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea wikipedia.orgnih.gov
Propanil N-(3,4-Dichlorophenyl)propanamide wikipedia.orgepa.govoup.com
Neburon 1-Butyl-3-(3,4-dichlorophenyl)-1-methylurea nih.govsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

N-butyl-3,4-dichloroaniline

InChI

InChI=1S/C10H13Cl2N/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6H2,1H3

InChI Key

QPBGVICDOBKDAS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthetic Routes and Derivatization Strategies of N Butyl 3,4 Dichloroaniline

Catalytic Hydrogenation Approaches for 3,4-Dichloroaniline (B118046) Precursors

The primary industrial route to obtaining 3,4-dichloroaniline, the immediate precursor to the target compound, is through the catalytic hydrogenation of 3,4-dichloronitrobenzene (B32671). wikipedia.orgchemicalbook.com This process involves the reduction of the nitro group (-NO₂) to a primary amine (-NH₂) using hydrogen gas in the presence of a metal catalyst. google.com

Noble metal catalysts, particularly those based on platinum (Pt) and palladium (Pd), are extensively utilized for this transformation. google.comgoogle.com The reaction is typically carried out under pressure and at elevated temperatures. google.com For instance, a continuous hydrogenation reaction can be controlled at approximately 80 ± 5 °C and a pressure of 0.5-0.6 MPa. google.com Another described process involves conducting the final stage of hydrogenation at temperatures between 170°C and 180°C to reduce impurities. scielo.br

A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for dehalogenation, an undesired side reaction where chlorine atoms are removed from the aromatic ring. google.com To mitigate this, various additives and specific reaction conditions are employed. The use of dehalogenation inhibitors, such as morpholine (B109124) or certain amino compounds like ethanolamine, is a common strategy when using a platinum catalyst. google.comscielo.br The choice of solvent also plays a critical role in both the reaction rate and selectivity. Studies on the hydrogenation of 3,4-dichloronitrobenzene over a Pd/C catalyst have shown that solvent polarity can significantly influence the process. While polar solvents can increase the hydrogenation rate, they may also promote dehalogenation reactions.

Nucleophilic Addition Methodologies for N-Substitution

The formation of the N-butyl bond in N-Butyl-3,4-dichloroaniline is achieved through the nucleophilic character of the nitrogen atom in 3,4-dichloroaniline. The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of attacking electrophilic carbon centers. This reactivity is the basis for N-substitution reactions.

Alkylation of anilines with haloalkanes (e.g., butyl bromide or butyl iodide) is a classic example of a nucleophilic substitution reaction. In this process, the aniline (B41778) nitrogen attacks the electron-deficient carbon of the haloalkane, displacing the halide ion and forming a new carbon-nitrogen bond. This direct alkylation can sometimes lead to a mixture of primary, secondary, and tertiary amines, as the newly formed secondary amine can also act as a nucleophile.

More modern and atom-economical approaches utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This process, typically catalyzed by transition metal complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. nih.gov The imine is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, yielding the N-alkylated amine with water as the only byproduct. nih.gov

Derivatization from 3,4-Dichloroaniline

3,4-Dichloroaniline serves as a versatile building block for the synthesis of a wide range of more complex molecules, including herbicides, dyes, and pharmaceuticals. wikipedia.org Its derivatization is not limited to simple N-alkylation but extends to the formation of amides, ureas, and other functional groups.

For example, new N-acylamino amides with potential crop protection activity have been synthesized from 3,4-dichloroaniline. youtube.com In this synthetic pathway, N-acylamino acids are reacted with 3,4-dichloroaniline in the presence of activating agents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and a base such as N,N-diisopropylethylamine (DIPEA) to form the corresponding amide. youtube.com This highlights how the nucleophilic amine group can be targeted to create complex derivatives with specific biological functions.

The direct N-alkylation of primary anilines like 3,4-dichloroaniline is a fundamental transformation for producing secondary amines such as this compound. A variety of methodologies have been developed to achieve this conversion efficiently.

One of the most prominent green chemistry approaches is the use of alcohols as alkylating agents, catalyzed by transition metals. Ruthenium and Iridium complexes, particularly with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective catalysts for the N-alkylation of anilines with alcohols. acs.org These reactions are often performed at elevated temperatures (e.g., 120 °C) and can be conducted in solvent-free media, enhancing their environmental credentials. acs.org

Another innovative approach involves visible-light-induced N-alkylation, which avoids the need for metal catalysts, oxidants, or bases. sdfine.com This method can proceed at room temperature using a simple additive like ammonium (B1175870) bromide (NH₄Br) under irradiation from a 420 nm LED light source. sdfine.com

The table below summarizes various catalytic systems used for the N-alkylation of anilines.

Catalyst SystemAlkylating AgentKey Reaction ConditionsReference
NHC–Ir(III) / KOtBuAlcohols (e.g., Benzyl Alcohol)120 °C, 24 h, Solvent-free acs.org
Visible Light (420 nm LED) / NH₄Br4-hydroxybutan-2-oneRoom Temperature, Hexane (B92381), N₂ atmosphere sdfine.com
Nb-W mixed oxidesAlcohols (e.g., Benzyl Alcohol)High temperature, solid acid catalyst nih.gov
Copper-ChromiteAlcohols (e.g., Benzyl Alcohol)110 °C, 8 hrs, Ortho Xylene youtube.com

While this compound itself is an achiral molecule, the principles of stereoselective synthesis could be applied to create chiral derivatives. This would typically involve introducing a stereocenter either on the butyl group or through further reactions on the aniline backbone, leading to molecules with specific three-dimensional arrangements.

General strategies for creating chiral amine derivatives often start from chiral precursors, such as amino acids, which possess an inherent stereogenic center. rsc.org Another approach involves asymmetric synthesis, where a prochiral substrate is converted into a chiral product using a chiral catalyst or reagent. For instance, the addition of organometallic reagents to chiral N-tert-butanesulfinyl imines is a well-established method for the stereoselective synthesis of chiral amines. Although specific examples of applying these methods to produce chiral derivatives of this compound are not detailed in the available literature, these established principles form the foundation for any such synthetic endeavor. The goal would be to control the formation of a new stereocenter to yield predominantly one enantiomer or diastereomer over the others.

In multi-step organic syntheses involving aniline derivatives, the high reactivity of the amino group can sometimes be problematic, leading to unwanted side reactions. For example, during electrophilic aromatic substitution reactions (such as nitration or halogenation) on the benzene (B151609) ring, the strongly activating and nucleophilic nature of the amino group can lead to over-reaction or oxidation. sdfine.com

To circumvent these issues, a protecting group can be temporarily installed on the nitrogen atom. This strategy involves converting the highly reactive amine into a less reactive functional group, such as an amide. A common method is acetylation, where the aniline is reacted with acetyl chloride or acetic anhydride (B1165640) to form an acetanilide. sdfine.com This amide is significantly less activating and less nucleophilic than the free amine, allowing other transformations to be performed selectively on the molecule. sdfine.com

Key characteristics of a protecting group strategy include:

Ease of Installation: The group should be easy to add to the amine under mild conditions.

Stability: It must be stable and unreactive under the conditions of subsequent reaction steps. sdfine.com

Ease of Removal: The group must be readily removable to regenerate the original amine without affecting the rest of the molecule. sdfine.com

For aniline derivatives, the acetyl group can typically be removed by hydrolysis under basic conditions (e.g., using hydroxide) to restore the free amine. sdfine.com Other protecting groups for anilines include tert-butoxycarbonyl (Boc) and N-tert-butyldimethylsilyl (N-TBS).

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This applies to both the synthesis of the 3,4-dichloroaniline precursor and the subsequent N-alkylation step.

For the catalytic hydrogenation of 3,4-dichloronitrobenzene, key parameters to optimize include the choice of catalyst (e.g., Pt vs. Pd), catalyst loading, hydrogen pressure, temperature, and solvent. google.comscielo.br As noted, solvent polarity affects a trade-off between reaction rate and the suppression of dehalogenation, requiring careful selection to achieve optimal results. google.com

In the N-alkylation step, optimization focuses on variables such as the choice of catalyst, base, solvent, temperature, and reaction time. For transition metal-catalyzed alkylations using alcohols, studies have systematically varied these parameters to achieve high yields. For instance, in the Ir-catalyzed N-alkylation of aniline, the reaction was optimized by screening different catalysts, bases, and reaction times, ultimately achieving high yields at 120 °C with KOtBu as the base. acs.org For the visible-light-induced method, optimization involved screening various solvents, light sources, and amounts of the NH₄Br additive, with hexane proving to be the most suitable solvent and a 20 mol% loading of NH₄Br giving a 94% yield. sdfine.com

The following table presents a summary of optimized conditions for related N-alkylation reactions, illustrating the range of parameters considered.

Reaction TypeParameter OptimizedOptimal ConditionObserved YieldReference
Visible-Light-Induced N-AlkylationSolventHexane77% sdfine.com
Visible-Light-Induced N-AlkylationAdditive (NH₄Br)20 mol%94% sdfine.com
Ir-Catalyzed N-AlkylationCatalystNitrile-substituted NHC–Ir(III) complexHigh Yields acs.org
Ir-Catalyzed N-AlkylationBaseKOtBuHigh Yields acs.org
Hydrogenation of 3,4-DCNBSolventMethanol (B129727) (for rate)Highest Rate google.com

Green Chemistry Principles in this compound Synthesis

The core tenets of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.com For the synthesis of this compound, which is conventionally produced from 3,4-dichloroaniline, applying these principles focuses on alternative reaction pathways, catalysis, and solvent use. The two most plausible synthetic routes are direct N-alkylation and reductive amination.

Catalytic Reductive Amination: A Greener Alternative

Catalytic reductive amination of 3,4-dichloroaniline with butanal represents a highly promising green synthetic route. This one-pot process combines the formation of an imine intermediate and its subsequent reduction to the target amine, offering high atom economy as water is the primary byproduct. frontiersin.orgmasterorganicchemistry.com

Recent advancements have centered on developing catalysts that are both efficient and environmentally benign. frontiersin.org While noble metals like palladium and platinum have been used, research is shifting towards more abundant and less toxic first-row transition metals such as cobalt and iron. chemistryviews.orgmdpi.com For instance, cobalt-based composites have demonstrated quantitative yields in the amination of aromatic aldehydes with n-butylamine under hydrogen pressure. mdpi.com Iron-catalyzed processes, using benign salts like FeSO₄·7H₂O, also present a mild and operationally simple alternative for N-alkylation reactions. chemistryviews.orgorganic-chemistry.org

The choice of reducing agent is also critical. Traditional methods often employ stoichiometric borohydride (B1222165) reagents. masterorganicchemistry.com Green chemistry encourages the use of catalytic hydrogenation with H₂ gas, which produces no waste, or transfer hydrogenation using safer hydrogen donors like isopropanol. frontiersin.orgorganic-chemistry.org

Innovations in N-Alkylation

Direct N-alkylation of 3,4-dichloroaniline with a butyl halide is another synthetic pathway. Green approaches to this method focus on minimizing waste and avoiding hazardous solvents. The use of dialkyl carbonates as alkylating agents, catalyzed by zeolites like NaY faujasite, allows the reaction to proceed without any solvent, offering very high selectivity for mono-N-alkylation. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a valuable tool for developing greener synthetic routes. tandfonline.com It can significantly reduce reaction times, increase yields, and often allows for the use of less hazardous solvents, or even solvent-free conditions. tandfonline.comijiras.com

Solvent Selection and Reaction Conditions

Table 1: Comparison of Synthetic Routes for this compound

Feature Traditional N-Alkylation Green Catalytic Reductive Amination
Starting Materials 3,4-dichloroaniline, Butyl bromide 3,4-dichloroaniline, Butanal
Catalyst Often stoichiometric base (e.g., K₂CO₃) Catalytic amounts of Fe, Co, Pd, or Ru complexes chemistryviews.orgmdpi.com
Reducing Agent Not applicable H₂ gas, Phenylsilane, Isopropanol organic-chemistry.orgorganic-chemistry.org
Solvent Acetonitrile (B52724), DMF (toxic) Water, Ethanol, or solvent-free organic-chemistry.orgacs.org
Byproducts Halide salts (significant waste) Water (minimal waste)
Atom Economy Lower Higher
Conditions Often elevated temperatures Milder conditions, potential for ambient temperature acs.org

Table 2: Key Green Chemistry Improvements in Amine Synthesis

Principle Traditional Approach Green Alternative
Catalysis Stoichiometric reagents, precious metal catalysts Earth-abundant metal catalysts (Fe, Co), heterogeneous catalysts for easy recovery. chemistryviews.orgmdpi.comresearchgate.net
Solvents Chlorinated hydrocarbons, polar aprotic solvents Water, ethanol, supercritical CO₂, ionic liquids, or solvent-free conditions. ijiras.comacs.org
Energy Prolonged heating with conventional methods Microwave irradiation, ultrasound, flow chemistry for reduced energy use. tandfonline.com
Feedstocks Petroleum-based starting materials Use of bio-based aldehydes or alcohols where possible.
Waste Generation of inorganic salts and organic waste Designing reactions with high atom economy, where the only byproduct is water. frontiersin.org

By embracing these green chemistry principles, the synthesis of this compound and related compounds can be transformed into a more sustainable and efficient process, aligning with the chemical industry's growing commitment to environmental stewardship.

Analytical Methodologies for N Butyl 3,4 Dichloroaniline Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for separating N-Butyl-3,4-dichloroaniline from complex mixtures, allowing for its accurate identification and quantification. The selection of a specific chromatographic technique is dictated by the analyte's physicochemical properties and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase based on its boiling point and affinity for the stationary phase within the chromatographic column. Following separation, the mass spectrometer fragments the molecule and detects the resulting ions, providing a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

For related compounds like 3,4-dichloroaniline (B118046) (DCA), GC-MS methods have been well-established. These methods often involve derivatization to improve volatility and chromatographic performance. For instance, derivatization with heptafluorobutyric anhydride (B1165640) (HFBA) has been employed for the analysis of DCA in human urine, followed by GC-MS or tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity. nih.gov While specific GC-MS methods for this compound are not extensively detailed in readily available literature, the principles applied to DCA are largely transferable. A typical GC-MS analysis would utilize a capillary column, such as a ZB5ms, with a programmed oven temperature gradient to ensure optimal separation. tandfonline.com

Liquid Chromatography (LC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (MS/MS), offers a highly sensitive and selective approach for the analysis of a wide range of compounds, including those that are less volatile or thermally labile. Ultra-High Performance Liquid Chromatography (UHPLC) utilizes smaller particle-sized columns to achieve faster separations and higher resolution compared to conventional HPLC.

UHPLC-MS/MS is a preferred method for the determination of chloroanilines in various matrices. mdpi.comnih.govepa.gov For the analysis of related dichloroanilines in samples such as lyophilised mussels and chives, UHPLC-MS/MS methods have been developed. mdpi.comnih.gov These methods typically employ a C18 analytical column with a gradient elution program using a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) and water, often with additives like formic acid to improve ionization. mdpi.comnih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. tandfonline.comepa.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simpler and more cost-effective chromatographic technique that can be used for the qualitative or semi-quantitative analysis of this compound. illinois.eduhplc.skanalyticaltoxicology.comsilicycle.com In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. analyticaltoxicology.comsilicycle.com The plate is then placed in a developing chamber with a suitable solvent system, which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. hplc.sk Visualization of the separated spots can be achieved under UV light or by using specific spray reagents. illinois.edu While not as sensitive or quantitative as GC-MS or LC-MS/MS, TLC can be a useful screening tool. analyticaltoxicology.com

Sample Preparation and Extraction Methods (e.g., QuEChERS, Dispersive Liquid-Liquid Microextraction, solvent/sorbent-based extraction)

Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove potential interferences prior to chromatographic analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for the analysis of pesticide residues in food and environmental samples. mdpi.comnih.govunito.it The procedure typically involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride. mdpi.com A subsequent dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like primary secondary amine (PSA) and C18 is employed to remove interfering matrix components. mdpi.comnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique that offers high enrichment factors and requires minimal solvent usage. rsc.orgmdpi.comcore.ac.ukmdpi.comnih.gov In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. The analyte partitions into the extraction solvent, which is then collected by centrifugation for analysis. mdpi.commdpi.com

Other common extraction methods include solvent-based extraction , such as liquid-liquid extraction (LLE), and sorbent-based extraction , like solid-phase extraction (SPE). LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. SPE utilizes a solid sorbent material packed in a cartridge to retain the analyte, which is then eluted with a small volume of solvent.

Method Validation Parameters and Performance Characteristics (e.g., Limit of Detection, Limit of Quantification, recoveries, matrix effects)

To ensure the reliability and accuracy of analytical methods for this compound, a thorough validation process is essential. Key validation parameters include:

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably distinguished from the background noise. sepscience.comnih.goveuropa.eu

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. sepscience.comnih.goveuropa.eu

Recoveries : The percentage of the analyte that is successfully extracted and measured from a spiked sample, indicating the efficiency of the sample preparation and analytical process. mdpi.com

Matrix Effects : The influence of co-extracted components from the sample matrix on the ionization and detection of the analyte, which can lead to signal suppression or enhancement. mdpi.com

For instance, in a UHPLC-MS/MS method for related dichloroanilines in chives, the LOD and LOQ were reported to be 0.6 µg/kg and 2.0 µg/kg, respectively. mdpi.com The fortified recoveries ranged from 75.3% to 86.0%, with relative standard deviations (RSDs) between 2.1% and 8.5%. mdpi.com The matrix effects were found to be in the range of -9.0% to -2.6%, indicating a slight signal suppression. mdpi.com

Table 1: Method Validation Parameters for Dichloroaniline Analysis in Chives using UHPLC-MS/MS

Parameter3,4-Dichloroaniline
Linear Range 0.001–1.000 mg/L
Correlation Coefficient (R²) > 0.996
LOD 0.6 µg/kg
LOQ 2.0 µg/kg
Recovery 75.3–86.0%
RSD 2.1–8.5%
Matrix Effect -9.0% to -2.6%

Application in Environmental Monitoring and Biological Matrices (e.g., water, sediment, mussels, rice, urine)

Analytical methods for this compound and its parent compounds are applied to a variety of environmental and biological matrices to assess exposure and contamination levels.

In environmental monitoring , these methods are used to analyze samples such as surface water, groundwater, and sediment. unito.itnih.govwaterquality.gov.au For example, an LC-MS/MS method for the determination of propanil (B472794) and its metabolite 3,4-DCA in drinking and surface waters established an LOQ of 0.1 µg/L. epa.gov

In the context of biological matrices , these analytical techniques are employed to measure the compound in organisms like mussels, which are used as bioindicators of marine pollution. nih.gov Additionally, methods have been developed for the analysis of related compounds in food products like rice and chives, as well as in human urine to assess exposure. nih.govmdpi.comnih.govnih.gov For instance, a GC-MS/MS method for determining dichloroanilines in human urine reported an LOD of 0.03 µg/L, with levels in non-occupationally exposed individuals ranging from 0.11 to 0.56 µg/L for 3,4-DCA. nih.gov

Table 2: Application of Analytical Methods for Dichloroaniline Detection in Various Matrices

MatrixAnalytical TechniqueKey Findings
Chives UHPLC-MS/MSLOD: 0.6 µg/kg; LOQ: 2.0 µg/kg for 3,4-DCA. mdpi.comnih.gov
Mussels UHPLC-MS/MSQuEChERS extraction effective for sample preparation. nih.gov
Human Urine GC-MS/MSLOD: 0.03 µg/L for 3,4-DCA. nih.gov
Water LC-MS/MSLOQ: 0.1 µg/L for 3,4-DCA in drinking and surface water. epa.gov
Rice HPLCMethods developed for the analysis of 3,4-DCA. nih.gov

Research on N Butyl 3,4 Dichloroaniline Derivatives and Metabolites Beyond Initial Degradation

Identification of Novel Biotransformation Products

The biotransformation of 3,4-dichloroaniline (B118046) in plants involves conjugation to endogenous molecules, a primary detoxification mechanism. The specific conjugate formed can differ between plant species.

In studies with Arabidopsis root cultures and soybean plants, DCA was observed to be rapidly absorbed and metabolized. researchgate.net The predominant metabolite in soybean was identified as N-malonyl-DCA . researchgate.net Conversely, in Arabidopsis, the primary biotransformation product was N-glucosyl-DCA . researchgate.net Research has also documented the formation of 3,4-dichloroaniline-N-glucoside in rice and bean plants. nih.gov In rabbits, a mammalian metabolic pathway results in the formation of 5-amino-2,3-dichlorophenol . nih.gov

These findings highlight that distinct conjugation pathways are employed by different organisms to detoxify DCA. Once formed, these conjugates are largely exported from the roots into the surrounding medium and are not readily reabsorbed by the plants. researchgate.net

Table 1: Identified Biotransformation Products of 3,4-Dichloroaniline

Metabolite Parent Compound Organism/System
N-malonyl-DCA 3,4-Dichloroaniline Soybean
N-glucosyl-DCA (N-(3,4-dichlorophenyl)-glucosylamine) 3,4-Dichloroaniline Arabidopsis, Rice, Bean

Chemical Transformation Products from Environmental Processes

In the environment, 3,4-dichloroaniline undergoes transformation through various biotic and abiotic processes, leading to a range of degradation products. Microbial action in soil, sediment, and water is a key driver of these transformations.

Studies on the fate of DCA in sediment-water systems have identified several metabolites. Minor metabolites included 3,4-dichloroacetanilide (3,4-DCAA) and 3,3′,4,4′-tetrachloroazobenzene (TCAB) . researchgate.net Fungal degradation has been shown to produce a wider array of compounds. Fungi such as Aspergillus niger and Fusarium sp. can metabolize DCA into major products like 3,4-dichloroacetanilide and dichloroquinolines . nih.gov Minor, yet more persistent, metabolites identified in these fungal cultures include 3,3',4,4'-tetrachloroazobenzene , 3,3',4,4'-tetracloroazoxybenzene , and 3,4-dichloronitrobenzene (B32671) . nih.gov

The green alga Chlorella pyrenoidosa has also been shown to degrade DCA, producing two major metabolites identified as 3,4-dichloroformanilide and 3,4-dichloroacetanilide . nih.gov Furthermore, the bacterium Acinetobacter soli is capable of degrading DCA through a pathway that results in the formation of 4,5-dichlorocatechol (B118185) . mdpi.com

Table 2: Environmental Transformation Products of 3,4-Dichloroaniline

Transformation Product Process/Organism Environment
3,4-Dichloroacetanilide (3,4-DCAA) Microbial Degradation Sediment-Water
3,3′,4,4′-Tetrachloroazobenzene (TCAB) Microbial Degradation Sediment-Water
Dichloroquinolines Fungal Degradation (Fusarium sp., Aspergillus niger) Winery Wastes
3,3',4,4'-Tetracloroazoxybenzene Fungal Degradation (Fusarium sp.) Winery Wastes
3,4-Dichloronitrobenzene Fungal Degradation (Fusarium sp.) Winery Wastes
3,4-Dichloroformanilide Algal Degradation (Chlorella pyrenoidosa) Aquatic

Conjugation Pathways and Formation of Bound Residues

A significant portion of 3,4-dichloroaniline introduced into the environment does not remain freely available but becomes incorporated into natural organic matter, forming nonextractable residues (NER), also known as bound residues. pfmodels.org The presence of an aniline (B41778) chemical group tends to promote the formation of a larger proportion of NER. pfmodels.org

In plants, particularly rice, the 3,4-dichloroaniline moiety derived from herbicides is found complexed with polymeric cell constituents. nih.gov While a small fraction conjugates with carbohydrates to form soluble complexes, the majority becomes bound to lignin (B12514952). nih.gov Research confirms that the molecule is integrated as 3,4-dichloroaniline itself, not as its parent herbicide. nih.gov This incorporation into lignin is believed to occur via the addition of the aniline amine group to quinone methide intermediates that are formed during lignin biosynthesis, creating a stable benzylamine-type bond. scispace.com This process represents a critical pathway for the long-term sequestration of DCA residues in plant biomass.

Similarly, in soil and sediment, DCA and its metabolites can become covalently bound to humic substances, contributing to the formation of NER. After 56 days of incubation in a sediment-water system, over half of the DCA-derived radioactivity was found in the form of non-extractable residues within the sediment. researchgate.net

Synthesis and Spectroscopic Characterization of Putative Metabolites

To confirm the identity of metabolites and study their properties, researchers often synthesize putative transformation products and characterize them spectroscopically.

One study detailed the synthesis of a series of N-acylamino amides from 3,4-dichloroaniline, amino acids, and fatty acids. scielo.br The resulting compounds, such as N-(3,4-Dichlorophenyl), N-oleylglycinamide , were characterized using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). scielo.br

Another research effort focused on lignin-DCA binding by synthesizing a model adduct. scispace.com 3,4-dichloroaniline was reacted with a quinone methide, a known intermediate in lignin biosynthesis, to form a benzylamine (B48309) adduct, 3-(3,4-Dichloroanilino)-3-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy) propanol . scispace.com The structure of this synthesized metabolite, which represents the covalent linkage between DCA and lignin, was confirmed using NMR spectroscopy. scispace.com

Table 3: Spectroscopic Data for a Synthesized 3,4-Dichloroaniline Derivative

Compound Formula Spectroscopic Data

Table of Mentioned Compounds

Compound Name
3,4-Dichloroacetanilide (3,4-DCAA)
3,4-Dichloroaniline (DCA)
3,4-Dichloronitrobenzene
3,4-dichloroformanilide
3-(3,4-Dichloroanilino)-3-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy) propanol
3,3′,4,4′-Tetrachloroazobenzene (TCAB)
3,3',4,4'-Tetracloroazoxybenzene
4,5-Dichlorocatechol
5-amino-2,3-dichlorophenol
N-(3,4-Dichlorophenyl), N-oleylglycinamide
N-(3,4-dichlorophenyl)-glucosylamine (N-glucosyl-DCA)
N-malonyl-DCA

Modeling and Predictive Research in N Butyl 3,4 Dichloroaniline Studies

Environmental Fate Modeling (e.g., fugacity models, Quantitative Water Air Sediment Interaction (QWASI) model)

Environmental fate models are computational tools used to predict the distribution, transport, and transformation of chemicals released into the environment. researchgate.net These models are essential for assessing exposure and potential risks.

Fugacity Models: Fugacity, a concept analogous to partial pressure, represents a chemical's "escaping tendency" from a particular phase (e.g., water, air, soil). ulisboa.pt Fugacity models, developed by Mackay and others, use this principle to predict how a chemical will partition between different environmental compartments at equilibrium (Level I and II models) or under non-equilibrium, steady-state conditions (Level III models). ulisboa.ptunipd.it A Level IV fugacity model is unsteady-state and can simulate changes in chemical concentrations over time. ulisboa.pt Constructing such a model for N-Butyl-3,4-dichloroaniline would require specific input parameters, including its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), which determine the fugacity capacities of each environmental compartment. Currently, no published studies have applied fugacity models to predict the environmental fate of this compound.

Quantitative Water Air Sediment Interaction (QWASI) Model: The QWASI model is a type of fugacity model specifically designed for aquatic environments. It evaluates the fate of a chemical in a "unit world" that includes water, sediment, and air compartments, considering processes like advection, degradation, and intermedia transport. ulisboa.pt This model is particularly useful for understanding the behavior of pollutants in lakes and rivers. Application of the QWASI model to this compound would provide insights into its persistence and distribution in aquatic systems. However, no specific QWASI modeling studies for this compound have been documented in the scientific literature.

Biodegradation Kinetics Modeling

Biodegradation is a key process that determines the persistence of organic pollutants in the environment. The study of biodegradation kinetics involves using mathematical expressions to describe the rate at which a chemical is broken down by microorganisms. ecetoc.org These models are crucial for predicting the environmental half-life of a substance.

Common kinetic models include first-order, Monod, and logistic models, which relate the rate of degradation to the concentration of the chemical and the microbial population. ecetoc.org Experimental data for this compound would be necessary to determine the relevant kinetic parameters, such as the degradation rate constant. While the biodegradation of 3,4-dichloroaniline (B118046) has been studied, indicating its potential for microbial transformation, specific kinetic data and models for the N-butyl derivative are absent from the literature. unl.ptmdpi.comresearchgate.net Research on other butyl-containing compounds has shown that the rate of degradation can be influenced by the degree of substitution, but this has not been specifically modeled for this compound. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Environmental Behavior and Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the chemical structure of a compound with its physicochemical properties, environmental fate, or biological activity (e.g., toxicity). These models use molecular descriptors—numerical representations of a molecule's structure—to predict the properties of untested chemicals, thereby reducing the need for extensive laboratory testing.

For this compound, QSAR models could potentially predict:

Environmental Behavior: Properties like soil adsorption coefficient (Koc), bioconcentration factor (BCF), and atmospheric degradation rates.

Biological Effects: Ecotoxicity to various organisms (e.g., algae, daphnids, fish) or specific modes of toxic action.

While QSAR studies have been performed on the parent compound 3,4-dichloroaniline to assess its toxicity mdpi.com, no specific QSAR models developed for or applied to this compound are available in the current literature. The development of such models would require a dataset of structurally similar compounds with known experimental values for the endpoints of interest.

In Silico Approaches for Adsorption and Interaction Studies

In silico (computer-based) techniques, such as molecular docking and molecular dynamics, provide detailed insights into the interactions between a chemical and its surrounding environment at a molecular level. nih.govresearchgate.net These methods are valuable for understanding mechanisms of action and predicting binding affinities.

Adsorption Studies: In silico methods can model the adsorption of this compound onto environmental surfaces like soil organic matter, clays, or synthetic materials like nanomaterials. By calculating interaction energies, these models can predict the strength of adsorption, which is a key factor in the compound's mobility and bioavailability in the environment. A study on 3,4-dichloroaniline used molecular simulations to calculate adsorption energy on nanomaterials. mdpi.com Similar specific studies focused on this compound have not been found.

Interaction Studies: Molecular docking is an in silico technique used to predict how a small molecule (ligand), such as this compound, might bind to a specific receptor or enzyme. mdpi.com This is particularly useful for predicting potential biological effects or identifying the molecular targets responsible for its toxicity. For instance, studies on other n-butyl containing compounds have used docking to investigate their potential as enzyme inhibitors. researchgate.net However, the scientific literature lacks any molecular docking or other in silico interaction studies specifically investigating this compound.

Concluding Remarks and Future Research Directions

Current Knowledge Gaps and Research Needs

There are significant and fundamental knowledge gaps concerning N-Butyl-3,4-dichloroaniline. Virtually no specific research on its environmental fate, toxicity, or degradation pathways is readily available. The primary research need is to conduct foundational studies to characterize the compound.

Key Research Gaps and Future Needs:

Synthesis and Industrial Application: While the synthesis is theoretically plausible from 3,4-dichloroaniline (B118046), there is no available literature detailing its specific synthesis pathways on an industrial scale or its potential applications. Research is needed to understand if and how this compound is being synthesized and used.

Environmental Presence and Fate: There is no data on the presence of this compound in soil, water, or sediment. Future studies should focus on developing analytical methods to detect its presence in the environment, particularly in areas where DCA is a known contaminant. researchgate.net Investigations into its persistence, mobility, and potential for bioaccumulation are critical.

Toxicological Profile: The toxicological properties of this compound have not been investigated. nih.gov Research is urgently needed to determine its acute and chronic toxicity to various organisms, including aquatic life and mammals, drawing parallels to the known toxicity of DCA. waterquality.gov.aumdpi.com

Metabolism and Degradation: The metabolic and degradation pathways are entirely unknown. It is crucial to investigate whether it can be degraded by microorganisms and to identify its potential metabolites. nih.govmdpi.com

Emerging Methodologies and Technologies in this compound Research

Given the absence of dedicated research, no emerging methodologies are currently applied to this compound. However, advanced techniques used for DCA and other aniline (B41778) derivatives could be adapted.

Potential Future Methodologies:

Advanced Analytical Chemistry: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been effectively used for the sensitive detection of DCA in various matrices. mdpi.comepa.gov This methodology could be developed and validated for the specific detection and quantification of this compound in environmental samples.

Genomic and Transcriptomic Approaches: Modern molecular biology techniques could be employed to understand the genetic mechanisms of microbial degradation. For instance, identifying gene clusters responsible for the breakdown of this compound in bacteria, similar to studies on DCA, would be a significant advancement. mdpi.com

Computational Toxicology: In the absence of experimental data, in silico models could provide initial predictions of the toxicity and environmental behavior of this compound based on its chemical structure.

Interdisciplinary Research Needs

Addressing the knowledge gaps for this compound will require a collaborative, interdisciplinary approach.

Chemistry and Environmental Science: Chemists are needed to develop synthesis methods and analytical standards, while environmental scientists can study its behavior and fate in ecosystems.

Toxicology and Molecular Biology: Toxicologists can assess its harmful effects on living organisms, and molecular biologists can investigate the cellular and genetic responses to exposure.

Agricultural Science and Engineering: If the compound is used in or results from agricultural practices, collaboration with agricultural scientists would be essential to understand its application and potential for environmental release. Engineers could then develop remediation technologies.

Broader Implications for Environmental Science and Applied Chemistry

While specific implications for this compound are speculative due to the lack of data, understanding its properties is important for several reasons. As a derivative of the priority pollutant DCA, it has the potential to contribute to environmental contamination. researchgate.net The study of such N-substituted aniline derivatives is crucial for a comprehensive risk assessment of this class of compounds. In applied chemistry, understanding the synthesis and reactivity could lead to new applications or reveal previously unknown sources of environmental pollutants.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for producing 3,4-dichloroaniline (3,4-DCA), and how do reaction conditions influence yield?

  • Methodological Answer : A widely used method involves the reduction of 3,4-dichloronitrobenzene using iron powder in chlorobenzene under reflux (~100°C). The reaction requires careful control of iron powder addition (over 4–5 hours) to prevent side reactions. Post-reaction, the product is isolated by filtration and washing, yielding a solution of 3,4-DCA in chlorobenzene . For higher purity (>99%), catalytic hydrogenation over Pd/C under controlled H₂ pressure is preferred, as it minimizes dehalogenation side reactions .

Q. How can terahertz time-domain spectroscopy (THz-TDS) distinguish 3,4-DCA from its isomers?

  • Methodological Answer : THz-TDS detects distinct absorption peaks in the 0.2–2 THz range. For 3,4-DCA, peaks occur at 1.00, 1.48, and 1.88 THz, while 2,5-dichloroaniline shows peaks at 0.83, 1.04, and 1.17 THz. Density Functional Theory (DFT) simulations validate these spectral differences, enabling rapid identification of isomers .

Q. What are the dominant environmental degradation pathways for 3,4-DCA in aquatic systems?

  • Methodological Answer : In outdoor ponds, direct phototransformation is the primary degradation mechanism, with a rate constant of 0.12–0.20 d⁻¹. Indirect photolysis contributes minimally (0.01–0.02 d⁻¹). Hydrolysis, biodegradation, and sorption to sediment are negligible (<3% total loss) under natural pH conditions .

Advanced Research Questions

Q. How do soil microorganisms influence the fate of 3,4-DCA and its transformation into toxic byproducts?

  • Methodological Answer : Soil microbes catalyze the condensation of two 3,4-DCA molecules into 3,3',4,4'-tetrachloroazobenzene (TCAB), a compound with higher ecotoxicity than the parent molecule. Humic acid binding further stabilizes 3,4-DCA, reducing its bioavailability but prolonging environmental persistence. Studies using isotope tracing and soil microcosms are critical to quantify these interactions .

Q. What experimental approaches are used to analyze the adsorption behavior of 3,4-DCA onto ZnO nanoparticles?

  • Methodological Answer : Batch adsorption experiments at pH 4–10, combined with Freundlich isotherm modeling, reveal pH-dependent adsorption. At pH < 7.6 (ZnO’s point of zero charge), electrostatic attraction enhances adsorption. Molecular simulations (e.g., Material Studio 5.5) show 3,4-DCA orients its chlorine atoms toward ZnO surfaces, unlike phenylurea herbicides, which align aliphatic groups .

Q. How does 3,4-DCA metabolism in vertebrates contribute to oxidative toxicity?

  • Methodological Answer : In rats, 3,4-DCA is metabolized to N-hydroxy-3,4-dichloroaniline, which oxidizes hemoglobin, inducing methemoglobinemia and hemolytic anemia. In vitro erythrocyte assays with metabolic inhibitors (e.g., triorthotolyl phosphate) confirm the necessity of this metabolic activation for toxicity .

Q. What are the LC₅₀ values for 3,4-DCA in benthic invertebrates, and how do experimental stream models predict ecological risks?

  • Methodological Answer : Acute toxicity tests show 96-hour LC₅₀ values of 2.5 mg/L for Pristina longiseta (Oligochaeta) and 4.7 mg/L for Hydrozetes lacustris (Acarina). Experimental stream studies at 0.2–1.4 mg/L demonstrate species-specific impacts, including population extinction and reduced colonization rates, validated using SOLAR models for photodegradation kinetics .

Tables for Key Data

Property Value Reference
Photodegradation Rate (d⁻¹)0.12–0.20 (direct); 0.01–0.02 (indirect)
Adsorption Isotherm ModelFreundlich (R² > 0.95)
Acute Toxicity (LC₅₀, 96h)2.5 mg/L (P. longiseta)
THz-TDS Peaks (3,4-DCA)1.00, 1.48, 1.88 THz

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.